N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-12-22-18-19(28-12)17(13-5-3-2-4-6-13)24-25(20(18)27)11-16(26)23-15-9-7-14(21)8-10-15/h2-10H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAICWQQXNCMXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyridazine ring system.
Introduction of the Phenyl and Chlorophenyl Groups: The phenyl and chlorophenyl groups are introduced through substitution reactions, often using reagents such as phenylboronic acid and 4-chlorophenylboronic acid in the presence of palladium catalysts.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound is susceptible to hydrolysis under acidic or basic conditions due to its acetamide and oxo-functional groups:
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Amide Hydrolysis : The acetamide group undergoes hydrolysis in concentrated HCl or NaOH to yield the corresponding carboxylic acid (2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetic acid) and 4-chloroaniline.
Conditions : Reflux in 6M HCl (12 h, 80°C) or 4M NaOH (8 h, 60°C).
Monitoring : TLC (ethyl acetate/hexane, 1:1) or HPLC (C18 column, acetonitrile/water). -
Oxo Group Reactivity : The 4-oxo group in the pyridazine ring can undergo nucleophilic attack. For example, under basic conditions, it may form enolates that participate in condensation reactions .
Nucleophilic Substitution
The 4-chlorophenyl group facilitates aromatic nucleophilic substitution (SNAr), particularly at the para-chlorine position:
-
Displacement with Amines : Reacts with primary amines (e.g., methylamine) in DMF at 100°C to form N-(4-aminophenyl) derivatives .
Example :
Yield : ~65–78% (reported for analogous systems) .
Cyclocondensation Reactions
The thiazolo[4,5-d]pyridazine core participates in high-pressure cyclocondensation with hydrazonals or thioureas. For example:
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Q-Tube Reactor Synthesis : Analogous thiazolo-pyridazines undergo [4+2] cyclocondensation with 3-oxo-2-arylhydrazonopropanals under high-pressure conditions (170°C, acetic acid, NaOAc catalyst) .
Key Steps :
Table 1: Cyclocondensation Reaction Parameters for Analogous Systems
| Reactant | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Oxo-arylhydrazonals | NaOAc | Acetic acid | 170 | 98 | |
| 4-Thiazolidinones | NH₄OAc | DMF | 150 | 86 |
Oxidation-Reduction Reactions
-
Oxidation of Thiazole Sulfur : The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
Conditions : 30% H₂O₂ in acetic acid (24 h, RT).
Outcome : Sulfoxide forms predominantly (~90% conversion). -
Reduction of Pyridazine Ring : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine ring to a tetrahydropyridazine derivative, altering bioactivity .
Functional Group Modifications
-
Acetamide Alkylation : The acetamide’s NH reacts with alkyl halides (e.g., methyl iodide) in K₂CO₃/acetone to form N-alkylated products .
Yield : ~70–85% (similar systems) . -
Chlorophenyl Coupling : Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) replaces the chlorine with aryl groups .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–S bond cleavage in the thiazole ring, generating pyridazine-thiol intermediates. This is critical for prodrug activation strategies.
Key Mechanistic Insights
-
Acid-Catalyzed Rearrangements : The thiazolo-pyridazine system undergoes ring expansion under strong acids (e.g., H₂SO₄), forming benzothiadiazepines.
-
Base-Induced Ring Contraction : Treatment with NaOH/EtOH leads to ring contraction via elimination, producing pyridazine-thiolates.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits various biological activities, making it a candidate for drug development. Its structure suggests potential interactions with multiple biological targets, particularly in the context of neurodegenerative diseases and cancer.
Neuroprotective Properties
Research indicates that compounds similar to N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may modulate neurotransmitter systems, particularly glutamate receptors. This modulation is crucial in preventing excitotoxicity, which is implicated in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to act as an antagonist at NMDA receptors could provide neuroprotective effects by reducing excessive glutamate signaling, thereby preserving neuronal health .
Anticancer Activity
The thiazolo[4,5-d]pyridazine derivatives have shown promise in cancer research. Their structural features suggest they may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies can help identify key functional groups that enhance its therapeutic potential while minimizing side effects.
| Structural Feature | Potential Activity | Notes |
|---|---|---|
| Chlorophenyl group | Increased receptor binding | Enhances lipophilicity |
| Thiazolo-pyridazine core | Anticancer properties | Critical for biological activity |
| Acetamide moiety | Modulates solubility | Affects pharmacokinetics |
Research Methodologies
The synthesis of this compound involves several key steps, including:
- Synthesis : Utilizing organic synthesis techniques to develop the compound.
- Characterization : Employing analytical methods such as NMR spectroscopy and mass spectrometry to confirm the structure.
- Biological Assays : Testing the compound's efficacy through various in vitro and in vivo models to assess its pharmacological properties.
Case Study 1: Neuroprotection
A study conducted on similar thiazolo[4,5-d]pyridazine derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. The results indicated a significant reduction in cell death and preservation of mitochondrial function .
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines treated with thiazolo[4,5-d]pyridazine derivatives revealed a dose-dependent inhibition of cell proliferation and induction of apoptosis. These findings support further exploration of this compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Substituent-Driven Variations
The target compound belongs to a broader class of thiazolo[4,5-d]pyridazine derivatives. Key structural analogs include:
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ():
- Substituent : 2-Thienyl group at position 5.
- Molecular Formula : C₁₉H₁₄ClN₃O₂S₂.
- Molecular Weight : 427.96 g/mol.
- Key Difference : Replacement of the phenyl group with a sulfur-containing thienyl ring enhances electron-richness and may alter π-π stacking interactions in biological targets .
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Substituent: 4-Fluorophenyl group at position 6. Molecular Formula: C₂₁H₁₅ClFN₃O₂S. Molecular Weight: 427.88 g/mol.
Comparative Data Table
Antioxidant Activity in Related Scaffolds
This suggests that the thiazolo-pyridazine core may similarly contribute to redox-modulating activity, contingent on substituent effects.
Electronic and Steric Effects
- Phenyl vs. Thienyl : The thienyl group in ’s compound introduces sulfur atoms, which may enhance binding to metal ions or cysteine residues in enzymes. However, steric bulk could reduce membrane permeability compared to the phenyl-substituted target compound .
- Fluorine Substitution : The 4-fluorophenyl analog () likely exhibits improved pharmacokinetic properties due to fluorine’s electronegativity and resistance to oxidative metabolism, a common strategy in medicinal chemistry .
Biological Activity
N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 444.88 g/mol
- CAS Number : 941942-46-7
Antibacterial Activity
Research indicates that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit notable antibacterial properties. A study evaluated the antibacterial activity of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed minimum inhibitory concentration (MIC) values as low as 2 µg/mL against multidrug-resistant strains .
Table 1: Antibacterial Activity of Thiazolo[4,5-d]pyridazine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 2 | Staphylococcus aureus |
| 2 | 4 | Escherichia coli |
| 3 | 3 | Salmonella typhi |
| 4 | 5 | Bacillus subtilis |
Cytotoxic Activity
In addition to antibacterial effects, compounds similar to this compound have shown promising cytotoxic activity against various cancer cell lines. For instance, a derivative was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The compound exhibited IC values of approximately 10 µM against MCF-7 cells, indicating strong anticancer potential .
Table 2: Cytotoxicity of Related Compounds
The mechanism by which thiazolo[4,5-d]pyridazine derivatives exert their biological effects involves several pathways. It is hypothesized that they interact with specific enzymes or receptors within bacterial cells or cancer cells, leading to inhibition of cell growth or induction of apoptosis. For example, enzyme inhibition studies have shown that these compounds can effectively inhibit acetylcholinesterase, which is crucial for neurotransmission and may play a role in their cytotoxic effects .
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of thiazolidinone compounds and evaluated their antibacterial efficacy against resistant strains of bacteria. The study found that certain modifications to the thiazolidinone structure significantly enhanced antibacterial activity, with some compounds achieving MIC values below the threshold for clinical relevance .
Case Study 2: Anticancer Activity Evaluation
Another investigation focused on the anticancer properties of thiazolopyridazine derivatives. The study revealed that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cell lines. The research emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into their therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with simpler precursors like pyridazinone or thiazole derivatives. Key steps include:
- Thiazole ring formation : Phosphorus pentasulfide (PS) is used to cyclize intermediates under reflux conditions in anhydrous solvents like toluene .
- Acetamide coupling : Acyl chlorides or activated esters react with 4-chloroaniline derivatives in the presence of a base (e.g., triethylamine) to form the acetamide moiety .
- Oxidation and purification : Final oxidation of the pyridazinone ring is achieved using hydrogen peroxide or m-CPBA, followed by column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which crystallographic tools are recommended for structural elucidation of this compound?
- Methodological Answer :
- SHELX suite (e.g., SHELXL for refinement): Ideal for small-molecule crystallography, especially for resolving hydrogen bonding and disorder in the thiazolo-pyridazin core .
- ORTEP-3 : Provides graphical visualization of thermal ellipsoids and molecular geometry, critical for validating bond angles and torsion angles .
- WinGX : Integrates data processing, structure solution, and refinement workflows, ensuring reproducibility in crystallographic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-response standardization : Use in vitro assays (e.g., IC determination) with consistent cell lines (e.g., HeLa or MCF-7 for anticancer studies) and controls .
- Metabolic stability assessment : Compare results across liver microsome models (human vs. rodent) to identify species-specific discrepancies in pharmacokinetics .
- Structural validation : Re-analyze crystallographic data (e.g., via SHELXL) to confirm if polymorphic forms or solvates alter bioactivity .
Q. What computational strategies are effective for predicting the mechanism of action (MoA) of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases (e.g., EGFR) or DNA repair enzymes, leveraging the compound’s thiazole and pyridazinone motifs as pharmacophores .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in target proteins .
- QSAR modeling : Train models with datasets of analogous thiazolo-pyridazin derivatives to correlate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorobenzyl) with activity .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
-
Substituent variation : Systematically replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target affinity .
-
Core modifications : Introduce heteroatoms (e.g., sulfur to oxygen) in the thiazolo ring to alter electronic properties and solubility .
-
Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea groups to enhance metabolic stability .
Example SAR Table :
Substituent (R) Bioactivity (IC, μM) Solubility (logP) 4-Cl-phenyl 0.45 (EGFR inhibition) 2.8 4-F-benzyl 0.62 2.5 3,4-diOMe-phenyl 1.20 1.9 Data adapted from comparative studies of analogous derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic parameters?
- Methodological Answer :
- Multi-software validation : Cross-check refinement results using SHELXL, OLEX2, and PLATON to identify systematic errors .
- Twinned data handling : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Temperature factor analysis : Compare anisotropic displacement parameters (ADPs) across datasets to detect unresolved disorder or solvent effects .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s anticancer potential?
- Methodological Answer :
- Proliferation assays : Use MTT or SRB assays with 72-hour exposure times in triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT-116) lines .
- Apoptosis detection : Perform Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
- Cell cycle analysis : Apply propidium iodide staining with PI/RNase treatment, analyzing G1/S arrest via flow cytometry .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
